4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C13H13F3O2. This compound is characterized by the presence of trifluoromethyl and trimethylphenyl groups, which impart unique chemical properties. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione typically involves the following steps:
Reaction of Ethyl Trifluoroacetate and Ethyl Acetate: Under basic conditions, ethyl trifluoroacetate reacts with ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
Formation of 4,4,4-Trifluoro-3-oxo Butanoic Acid: The intermediate product is then reacted with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid.
Friedel-Crafts Acylation: The resulting compound undergoes Friedel-Crafts acylation with toluene in the presence of aluminum chloride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but with a phenyl group instead of a trimethylphenyl group.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a 4-methylphenyl group.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl group.
Uniqueness: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
63804-07-9 |
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Molecular Formula |
C13H13F3O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H13F3O2/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16/h4-5H,6H2,1-3H3 |
InChI Key |
NXSHKVLRLUPJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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